N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide
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Overview
Description
N’-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a synthetic organic compound that features a fluorophenyl group and an indole moiety linked by an oxamide bridge. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide typically involves the following steps:
Formation of the Indole Derivative: Starting with an indole precursor, various functional groups can be introduced through electrophilic substitution reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or other suitable methods.
Oxamide Formation: The final step involves the formation of the oxamide bridge, typically through the reaction of an amine with an oxalyl chloride derivative under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the oxamide bridge or other functional groups, potentially yielding amine derivatives.
Substitution: The fluorophenyl group may participate in substitution reactions, especially under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N’-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The indole moiety is known for its ability to engage in π-π stacking and hydrogen bonding, which could play a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N’-(3-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide: Similar structure with a chlorine atom instead of fluorine.
N’-(3-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide: Similar structure with a bromine atom instead of fluorine.
N’-(3-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N’-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide can significantly influence its chemical properties, such as electronegativity and reactivity, making it unique compared to its analogs. Fluorine can enhance the compound’s metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-13-4-3-5-14(10-13)22-18(24)17(23)20-9-8-12-11-21-16-7-2-1-6-15(12)16/h1-7,10-11,21H,8-9H2,(H,20,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDSXIYRZHBDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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